molecular formula C15H19N3O B12558785 (3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide CAS No. 158930-10-0

(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

Katalognummer: B12558785
CAS-Nummer: 158930-10-0
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: DAFPEIDWRPAJFZ-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethylamino group and a tetrahydrocarbazole core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydrocarbazole Core: This step involves the cyclization of a suitable precursor to form the tetrahydrocarbazole core.

    Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where an appropriate ethylamine derivative reacts with the intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.

    Biochemistry: The compound is used to study biochemical pathways and interactions at the molecular level.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of (3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-(Ethylamino)pyrrolidine: Shares the ethylamino group but has a different core structure.

    (3R)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide: Similar structure with a methylamino group instead of an ethylamino group.

Uniqueness

(3R)-3-(Ethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

158930-10-0

Molekularformel

C15H19N3O

Molekulargewicht

257.33 g/mol

IUPAC-Name

(6R)-6-(ethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

InChI

InChI=1S/C15H19N3O/c1-2-17-10-4-6-14-12(8-10)11-7-9(15(16)19)3-5-13(11)18-14/h3,5,7,10,17-18H,2,4,6,8H2,1H3,(H2,16,19)/t10-/m1/s1

InChI-Schlüssel

DAFPEIDWRPAJFZ-SNVBAGLBSA-N

Isomerische SMILES

CCN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N

Kanonische SMILES

CCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.